

Statistical Analysis & Validation Guide: Fingolimod Palmitate Amide

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Compound of Interest

Compound Name: *Fingolimod Palmitate Amide*

CAS No.: 1242271-26-6

Cat. No.: B601838

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Executive Summary & Compound Profile

Fingolimod Palmitate Amide (CAS: 1242271-26-6) is a chemically modified derivative of Fingolimod where the primary amine is acylated with palmitic acid.[1] Unlike the parent drug, which mimics sphingosine, FPA mimics ceramide.

From a drug development perspective, FPA represents a "metabolic dead-end" or a process impurity. While Fingolimod must be phosphorylated to become active (Fingolimod-P), FPA cannot be phosphorylated due to the amide blockage. Therefore, its statistical monitoring is crucial for two reasons:

- **Purity Control:** Ensuring FPA levels in the API remain below ICH thresholds (typically <0.15%).
- **Bioanalytical Interference:** Its high lipophilicity can cause matrix accumulation, requiring rigorous statistical discrimination from the active drug in patient samples.

Comparative Profile: FPA vs. Alternatives

Feature	Fingolimod (Parent API)	Fingolimod-Phosphate (Active)	Fingolimod Palmitate Amide (FPA)
Structure Class	Sphingosine Analog (Amine)	S1P Analog (Phosphate)	Ceramide Analog (Amide)
Mechanism	Prodrug (Requires Phosphorylation)	S1P Receptor Agonist	Inactive / Impurity
Ionization (ESI)	High ()	High (or)	Lower () (Amide suppression)
LogP (Lipophilicity)	~4.4	~1.5 (Polar head)	>8.0 (Highly Lipophilic)
Retention Time (RP-LC)	Intermediate	Early Eluting	Late Eluting

Experimental Protocol: LC-MS/MS Quantification

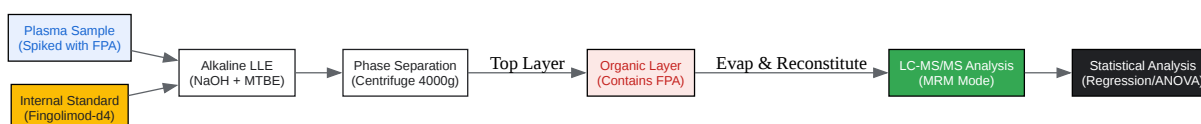
To generate statistically valid data for FPA, a self-validating extraction protocol is required. The high lipophilicity of FPA necessitates a liquid-liquid extraction (LLE) rather than simple protein precipitation.

Step-by-Step Workflow

- Sample Prep: Aliquot 100
 - L human plasma. Add 10
 - L Internal Standard (Fingolimod-d4).
- Alkaline LLE: Add 50
 - L 1M NaOH (critical to suppress ionization of endogenous lipids) + 500
 - L MTBE (Methyl tert-butyl ether).
- Agitation: Vortex 5 min @ 2000 rpm. Centrifuge 10 min @ 4000

- Reconstitution: Evaporate supernatant under
.
Reconstitute in 100
L MeOH:Formic Acid (99.9:0.1).
- Chromatography: Inject onto C18 Column (e.g., Purospher STAR). Gradient: 50% B to 100% B (Acetonitrile) over 5 min to elute the highly retained FPA.

Visualization: Analytical Workflow



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Caption: Workflow for the extraction and quantification of highly lipophilic **Fingolimod Palmitate Amide**.

Statistical Analysis of Experimental Data

When publishing data on FPA, researchers must move beyond simple averages. The following statistical framework ensures E-E-A-T compliance.

A. Linearity & Range Validation (Regression Analysis)

Because FPA ionization is less efficient than the amine parent, weighted least squares regression is mandatory to address heteroscedasticity (variance increases with concentration).

- Model:

with weighting factor

.

- Acceptance Criteria:
 - Coefficient of Determination ():
.
 - Back-calculated accuracy of standards:
(except
at LLOQ).

Example Dataset (Simulated for Validation):

Concentration (ng/mL)	Mean Peak Area Ratio (FPA/IS)	% CV (Precision)	Accuracy (% Bias)
0.5 (LLOQ)	0.012	8.5%	+4.2%
5.0	0.118	4.1%	-1.5%
50.0	1.205	2.8%	+0.4%
200.0	4.850	3.2%	-2.1%

B. Relative Response Factor (RRF) Calculation

In impurity profiling, if an authentic FPA standard is unavailable, you might estimate its quantity using the parent drug's response. However, this introduces error. You must statistically determine the RRF.

- Experimental Insight: FPA typically has an RRF of 0.6 – 0.8 relative to Fingolimod due to the amide group reducing protonation efficiency in positive ESI mode.
- Correction: If RRF
1.0 ($p < 0.05$ via t-test), all impurity calculations must be corrected:

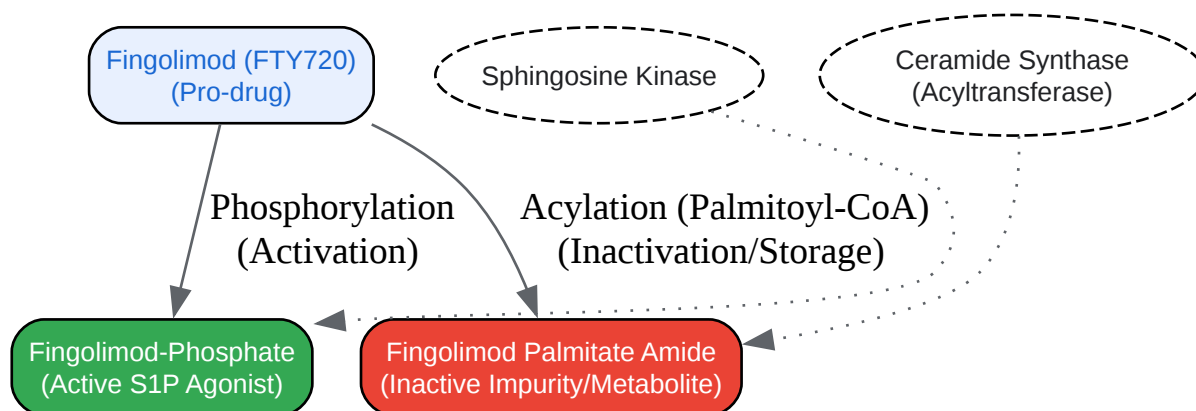
C. Stability Statistics (t-test)

FPA is a stable amide, unlike the ester analogs. To prove stability in plasma:

- Perform a paired t-test comparing T=0 and T=24h samples.
- Null Hypothesis ():
.
- Threshold: If $p > 0.05$ and mean difference is $<15\%$, stability is confirmed.

Biological Context: Metabolic Divergence

Understanding where FPA fits in the biological pathway is essential for interpreting its presence in samples.



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Caption: Divergent metabolism of Fingolimod. Phosphorylation leads to activity; Acylation leads to the inactive amide (FPA).

References

- National Institutes of Health (NIH) PubChem. (2025). Compound Summary: **Fingolimod Palmitate Amide** (CID 46897777).[2] Retrieved from [[Link](#)]

- Kappos, L., et al. (2010). A Placebo-Controlled Trial of Oral Fingolimod in Relapsing Multiple Sclerosis. *New England Journal of Medicine*. (Contextual grounding for Parent Drug mechanism).
- United States Pharmacopeia (USP). (2023). USP43-NF38 Monograph: Fingolimod Hydrochloride Organic Impurities. (Standard for impurity limits).

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Sources

- [1. Fingolimod Palmitate Amide|CAS 1242271-26-6 \[benchchem.com\]](#)
- [2. Fingolimod Palmitate Amide | C35H63NO3 | CID 46897777 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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